2-Benzoylcyclopentan-1-one

UV spectroscopy keto-enol tautomerism β-diketone characterization

Researchers requiring a cyclic β-diketone for pharmaceutical intermediate synthesis encounter regioselectivity and yield failures when substituting monoketone or six-membered ring analogs. 2-Benzoylcyclopentan-1-one is validated in patent literature for two-step conversion to 6-phenylhexanoic acid, the loxoprofen sodium (NSAID) precursor. • Alkaline ring-opening: 80% crude yield; hydrogenation: quantitative conversion • Five-membered ring geometry imposes stereoelectronic constraints critical for cyclization-dependent transformations • Serves as model substrate for Pd-catalyzed three-component coupling and photochemical surface-reactivity studies Standard purity: 95%.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 36150-58-0
Cat. No. B15081164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoylcyclopentan-1-one
CAS36150-58-0
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C12H12O2/c13-11-8-4-7-10(11)12(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
InChIKeyNUVLMANGYIEORM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoylcyclopentan-1-one Identity & Procurement


2-Benzoylcyclopentan-1-one (CAS 36150-58-0) is a cyclic β-diketone with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol [1]. The compound features a cyclopentanone ring bearing a benzoyl substituent at the 2-position, endowing it with dual carbonyl reactivity characteristic of 1,3-diketone systems [2]. It is commercially available from multiple research chemical suppliers at standard purity specifications of 95% , with analytical characterization including GC-MS spectral data accessible through public metabolomics databases [3]. The compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research contexts, with documented applications in the preparation of 6-phenylhexanoic acid derivatives and as a substrate in palladium-catalyzed coupling reactions .

Reactivity 1,3-diketone enables chelation and keto-enol tautomerism not possible with monoketones.
Identity Authenticated UV reference standard with documented λmax shift versus homologs.
Workflow Synthetic building block for 6-phenylhexanoic acid derivatives via ring-opening pathway.

2-Benzoylcyclopentan-1-one Substitution Risks


Substituting 2-benzoylcyclopentan-1-one with superficially similar compounds—such as unsubstituted cyclopentanone, 2-alkylcyclopentanones (e.g., 2-methylcyclopentanone or 2-benzylcyclopentanone), or simple aromatic ketones (e.g., acetophenone)—introduces demonstrable failure points in synthetic workflows. The compound's 1,3-diketone architecture enables distinct keto-enol tautomerism and chelation behavior that monoketone analogs cannot replicate [1]. Critically, the cyclopentanone ring size imposes geometric constraints absent in six-membered (cyclohexanone) or seven-membered (cycloheptanone) homologs, which alter both spectroscopic signatures and reaction outcomes in cyclization-dependent processes [1]. Procurement decisions that treat this compound as interchangeable with broader-class ketone building blocks risk compromised synthetic yields, unanticipated regioselectivity outcomes, and batch-to-batch variability in downstream pharmaceutical intermediate quality. The following evidence dimensions quantify specific performance deltas that justify a deliberate, specification-driven sourcing strategy.

Monoketone analogs 2-Methyl- or 2-benzylcyclopentanone lack the 1,3-diketone tautomerism and chelation behavior, altering reaction outcomes and spectroscopic signatures.
Ring-size homologs Six- or seven-membered β-diketones shift UV enol maxima and geometric constraints, causing different regioselectivity in cyclization-dependent processes.
Solution-phase assumptions Latent photoreactivity on silica gel is coverage-dependent; inert-solvent conditions may not reveal surface-mediated C-C cleavage potential.

2-Benzoylcyclopentan-1-one Comparative Evidence


UV Absorption Maxima Shift in Homologs

2-Benzoylcyclopentan-1-one exhibits distinct UV absorption maxima for its keto and enol tautomeric forms compared to its six-membered (cyclohexanone) and seven-membered (cycloheptanone) homologs, as systematically documented by Eistert et al. in 1961 [1]. The cyclopentanone derivative shows a bathochromic shift in its enol form UV maximum relative to the larger ring analogs, a difference attributable to ring-strain effects on conjugation geometry [1]. This spectral differentiation provides a direct spectroscopic handle for identity verification and purity assessment that is not interchangeable with homolog spectra.

UV Absorption Shift
Head-to-head
λmax 285 nm (enol), Δλ +5–7 nm vs. cyclohexanone/cycloheptanone homologs.
Enables unambiguous UV identity verification.
In ethanol, room temperature.
UV spectroscopy keto-enol tautomerism β-diketone characterization quality control

Coverage-Dependent Photoreactivity on Silica Gel

2-Benzoylcyclopentan-1-one exhibits a unique surface-mediated photoreactivity profile that is absent in inert solvents or bulk solid state [1]. On silica gel surfaces, the compound undergoes photochemical C-C bond cleavage (both α to the benzoyl group and at the cyclopentanone C1-C2 bond), whereas it remains photochemically inert in solution, neat form, or crystalline solid [1]. This latent reactivity is highly sensitive to molecular dispersion: the disappearance efficiency decreases monotonically from 100% at low surface coverages to 0% at near-monolayer coverage, with a calculated monomolecular layer capacity of 7.9 × 10⁻⁴ mol compound per gram of silica gel [1].

Surface Photoreactivity
Class-level
100% → 0% disappearance efficiency with increasing silica gel coverage; monolayer capacity 7.9×10⁻⁴ mol/g.
Coverage-dependent latent photoreactivity platform.
Inert solvents/bulk solid show no reactivity.
photochemistry surface reactivity solid-phase synthesis dispersion effects

Two-Step Synthesis of 6-Phenylhexanoic Acid

2-Benzoylcyclopentan-1-one serves as a direct precursor for 6-phenylhexanoic acid, a pharmaceutical intermediate in the synthesis of loxoprofen sodium (a non-steroidal anti-inflammatory drug) [1]. A documented synthetic protocol achieves this transformation in two steps with quantified yields at each stage [2]. This contrasts with alternative routes to 6-phenylhexanoic acid that employ benzoylvalerate intermediates requiring separate synthesis of the linear precursor from adipic acid derivatives [2].

Synthesis Yield
Reported
Step 1: 80% crude (60% recryst.); Step 2: 100% yield to 6-phenylhexanoic acid.
Quantified two-step synthetic pathway.
KOH/H₂O then H₂, Pd/C, EtOH.
pharmaceutical intermediate synthesis loxoprofen precursor ring-opening reactions yield optimization

Physicochemical Descriptors: Lipophilicity & PSA

2-Benzoylcyclopentan-1-one possesses computed physicochemical descriptors that inform its behavior in biological screening and chromatographic separations. Its XLogP3 value is calculated as 2.0, and its topological polar surface area (TPSA) is 34.1 Ų [1]. These values position the compound within favorable ranges for passive membrane permeability (LogP 1-3) and oral bioavailability prediction (TPSA < 140 Ų), making it a suitable scaffold for medicinal chemistry exploration. By comparison, the reduced analog 2-benzylcyclopentanone (CAS 2867-63-2) exhibits higher lipophilicity due to loss of the ketone oxygen, while simple cyclopentanone (LogP ~0.2) is substantially more hydrophilic [2].

Lipophilicity & PSA
Class-level
XLogP3 = 2.0, TPSA = 34.1 Ų.
Favorable computed drug-likeness profile.
PubChem computed descriptors.
ADME prediction drug-likeness chromatographic behavior computational chemistry

Commercial Purity Specification

Research-grade 2-benzoylcyclopentan-1-one is supplied with a documented minimum purity specification of 95% as verified by certificate of analysis . Physical appearance is characterized as a light yellow to yellow solid with storage recommendation at room temperature in a cool, dry environment . This purity threshold aligns with standard research chemical expectations; however, no publicly accessible data provide direct purity comparisons against alternative sources or competitive compounds.

Purity Specification
Specification review
≥95% (HPLC/GC).
Verifiable research-grade specification.
Supplier COA; no comparator data.
quality control purity specification research chemical procurement batch consistency

2-Benzoylcyclopentan-1-one Application Scenarios


Loxoprofen Sodium Intermediate Synthesis

2-Benzoylcyclopentan-1-one is employed as a key starting material in the two-step synthesis of 6-phenylhexanoic acid, which serves as a pharmaceutical intermediate in the production of loxoprofen sodium, a non-steroidal anti-inflammatory drug (NSAID) [1]. The protocol involves alkaline ring-opening with KOH (3.0 equiv) in refluxing water to yield 6-oxo-6-phenylhexanoic acid (80% crude yield; 60% after recrystallization), followed by hydrogenation over 10% Pd/C in ethanol at 65°C to afford 6-phenylhexanoic acid in quantitative yield [2]. This application scenario is specifically validated by the patent literature describing the conversion of 2-benzoylcyclopentanone to 2-benzylcyclopentanone, the immediate loxoprofen precursor [1].

Solid-Supported Photoreactivity on Silica Gel

For academic and industrial photochemistry research programs, 2-benzoylcyclopentan-1-one provides a documented model system for studying surface-mediated latent reactivity [1]. The compound exhibits no photochemical activity in inert solvents or bulk solid phases, but upon dispersion on silica gel surfaces, it undergoes C-C bond cleavage reactions [1]. Critically, the photoreaction efficiency is coverage-dependent, decreasing monotonically from 100% at low surface coverage to 0% at near-monolayer coverage [1]. This tunable reactivity, with a defined monomolecular layer capacity of 7.9 × 10⁻⁴ mol/g silica gel, enables researchers to investigate dispersion-controlled photochemical transformations relevant to solid-phase synthesis and heterogeneous catalysis development [1].

UV Spectroscopic Reference Standard

2-Benzoylcyclopentan-1-one can serve as an analytical reference compound for UV spectroscopic method development and identity verification in quality control laboratories [1]. The compound's distinct UV absorption maximum at 285 nm (enol form in ethanol) differentiates it from the cyclohexanone homolog (280 nm) and cycloheptanone homolog (278 nm) [1]. This 5-7 nm bathochromic shift provides a spectroscopic fingerprint that enables unambiguous compound identification and prevents misassignment with commercially available homologous β-diketones [1]. Procurement of authenticated material supports the development of validated analytical methods for synthetic intermediate characterization.

β-Diketone Scaffold for Lead Optimization

As a cyclic β-diketone with favorable computed drug-likeness parameters (XLogP3 = 2.0, TPSA = 34.1 Ų), 2-benzoylcyclopentan-1-one serves as a versatile scaffold for medicinal chemistry exploration [1]. The compound participates in palladium-catalyzed three-component coupling reactions with propargylic electrophiles to generate quaternary all-carbon centers, enabling the construction of structurally diverse libraries [2]. Its 1,3-diketone architecture supports keto-enol tautomerism and metal chelation properties that are inaccessible with monoketone analogs, providing unique vectors for structure-activity relationship (SAR) studies in early-stage drug discovery programs [1].

Application
Selection Property
Validation Focus
Loxoprofen intermediate synthesis
Two-step ring-opening/hydrogenation pathway
Verified synthetic yields and process scalability
Surface photoreactivity research
Coverage-dependent photochemical reactivity
Dispersion-controlled C-C bond cleavage
UV spectroscopic reference standard
Bathochromic shift vs. homologs
Enol λmax identity verification
Medicinal chemistry scaffold
1,3-Diketone chelation and Pd-coupling reactivity
Quaternary carbon center construction

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